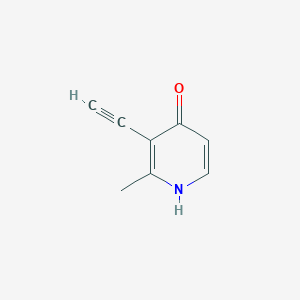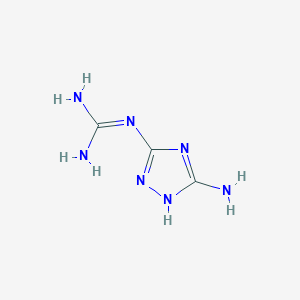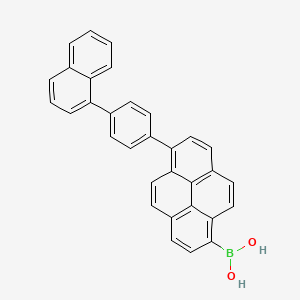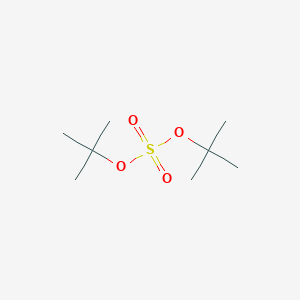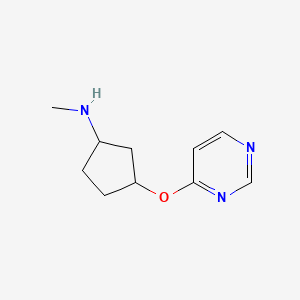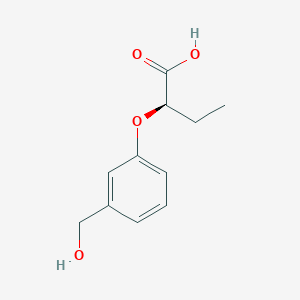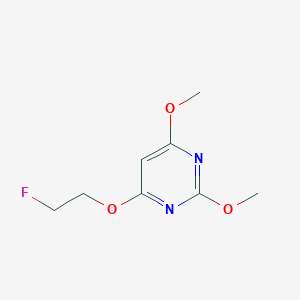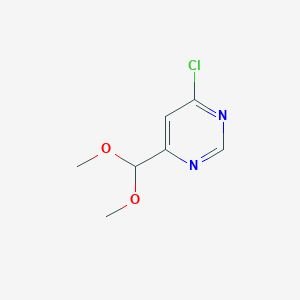
2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromophenyl group and a hydroxymethyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and anthranilic acid.
Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving anthranilic acid and a suitable aldehyde or ketone.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromoaniline.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and hydroxymethyl groups may enhance its binding affinity and specificity. The compound may modulate various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)quinazolin-4(3H)-one: Lacks the hydroxymethyl group.
8-(Hydroxymethyl)quinazolin-4(3H)-one: Lacks the bromophenyl group.
2-(4-Nitrophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one: Contains a nitrophenyl group instead of a bromophenyl group.
Uniqueness
2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one is unique due to the presence of both the bromophenyl and hydroxymethyl groups, which may confer distinct chemical and biological properties. These functional groups can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
特性
分子式 |
C15H11BrN2O2 |
|---|---|
分子量 |
331.16 g/mol |
IUPAC名 |
2-(4-bromophenyl)-8-(hydroxymethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11BrN2O2/c16-11-6-4-9(5-7-11)14-17-13-10(8-19)2-1-3-12(13)15(20)18-14/h1-7,19H,8H2,(H,17,18,20) |
InChIキー |
YTGRNOTWFXLYMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


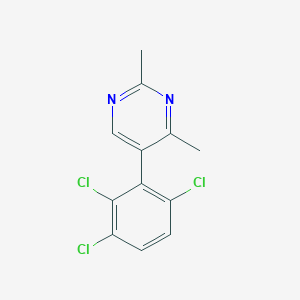

![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
